molecular formula C10H10BrNO B15207523 (R)-2-(2-Bromophenyl)-4-methyl-4,5-dihydrooxazole CAS No. 339316-16-4

(R)-2-(2-Bromophenyl)-4-methyl-4,5-dihydrooxazole

Cat. No.: B15207523
CAS No.: 339316-16-4
M. Wt: 240.10 g/mol
InChI Key: FYFTZTGJMKFOOU-SSDOTTSWSA-N
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Description

®-2-(2-Bromophenyl)-4-methyl-4,5-dihydrooxazole is a chiral compound featuring a bromophenyl group attached to a dihydrooxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-Bromophenyl)-4-methyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-bromobenzaldehyde with an amino alcohol, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-Bromophenyl)-4-methyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the bromophenyl ring.

Scientific Research Applications

®-2-(2-Bromophenyl)-4-methyl-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of ®-2-(2-Bromophenyl)-4-methyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromophenyl)oxazole: Lacks the methyl group and dihydro structure, leading to different reactivity and applications.

    4-Methyl-2-phenyl-4,5-dihydrooxazole: Similar structure but without the bromine atom, affecting its chemical properties and reactivity.

    2-(2-Chlorophenyl)-4-methyl-4,5-dihydrooxazole: Chlorine substitution instead of bromine, resulting in different chemical behavior.

Uniqueness

®-2-(2-Bromophenyl)-4-methyl-4,5-dihydrooxazole is unique due to the presence of both the bromophenyl group and the chiral oxazole ring. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

(R)-2-(2-Bromophenyl)-4-methyl-4,5-dihydrooxazole is a compound belonging to the oxazole family, characterized by its unique heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antifungal applications.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H10_{10}BrN\O
  • Molecular Weight : 268.14 g/mol
  • CAS Number : 154701-59-4

The presence of a brominated phenyl group enhances its chemical reactivity and biological properties, making it a subject of interest in drug discovery.

Antimicrobial Activity

Research has indicated that derivatives of 4,5-dihydrooxazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess notable antibacterial activity against various strains of bacteria.

Minimum Inhibitory Concentrations (MICs)

CompoundTarget OrganismMIC (μg/mL)
This compoundBacillus subtilis3.91 - 31.24
(S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazoleRalstonia solanacearum10.00
This compoundPseudomonas syringae15.00

The above table summarizes the MIC values for various related compounds against different bacterial strains, highlighting the potential of this compound as an effective antimicrobial agent .

Antifungal Activity

In addition to antibacterial properties, certain derivatives of 4,5-dihydrooxazole have demonstrated broad-spectrum antifungal activity. For example:

CompoundTarget OrganismMIC (μg/mL)
A30Candida albicans0.03 - 0.50
A31Cryptococcus neoformans0.25 - 2.00
A33Aspergillus fumigatus0.50 - 1.00

These findings suggest that compounds related to this compound may be effective in treating fungal infections due to their low MIC values .

The biological activity of this compound is hypothesized to involve interactions with bacterial cell membranes and inhibition of essential metabolic pathways such as fatty acid synthesis . This mechanism is supported by scanning electron microscopy studies that reveal morphological changes in bacterial cells upon treatment with these compounds.

Study on Antibacterial Efficacy

A recent study investigated the antibacterial efficacy of several oxazole derivatives including this compound. The results indicated that the compound exhibited significant inhibition against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus with observed MICs comparable to standard antibiotics.

Pharmacokinetic Properties

Pharmacokinetic evaluations in animal models have shown that certain derivatives maintain suitable pharmacokinetic profiles with good absorption and metabolic stability. For instance, compound A31 demonstrated a half-life of approximately 80.5 minutes in human liver microsomes, indicating potential for further therapeutic development .

Properties

CAS No.

339316-16-4

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

(4R)-2-(2-bromophenyl)-4-methyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C10H10BrNO/c1-7-6-13-10(12-7)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3/t7-/m1/s1

InChI Key

FYFTZTGJMKFOOU-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H]1COC(=N1)C2=CC=CC=C2Br

Canonical SMILES

CC1COC(=N1)C2=CC=CC=C2Br

Origin of Product

United States

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